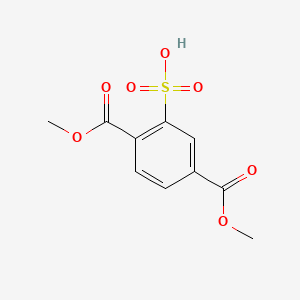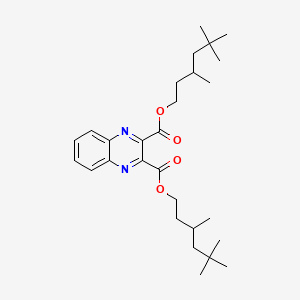
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate is a chemical compound with the molecular formula C26H42N2O4. It is known for its unique structure, which includes a quinoxaline core substituted with two 3,5,5-trimethylhexyl groups at the 2,3-positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate typically involves the reaction of quinoxaline-2,3-dicarboxylic acid with 3,5,5-trimethylhexanol in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of quinoxaline-2,3-dicarboxylate esters with different alkyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be tailored for specific applications in materials science and pharmaceuticals .
科学的研究の応用
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
作用機序
The mechanism of action of Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
類似化合物との比較
Similar Compounds
Bis(3,5,5-trimethylhexyl) phthalate: Similar in structure but with a phthalate core instead of quinoxaline.
Bis(3,5,5-trimethylhexyl) terephthalate: Another similar compound with a terephthalate core.
Uniqueness
Bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate is unique due to its quinoxaline core, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .
特性
CAS番号 |
58772-18-2 |
|---|---|
分子式 |
C28H42N2O4 |
分子量 |
470.6 g/mol |
IUPAC名 |
bis(3,5,5-trimethylhexyl) quinoxaline-2,3-dicarboxylate |
InChI |
InChI=1S/C28H42N2O4/c1-19(17-27(3,4)5)13-15-33-25(31)23-24(30-22-12-10-9-11-21(22)29-23)26(32)34-16-14-20(2)18-28(6,7)8/h9-12,19-20H,13-18H2,1-8H3 |
InChIキー |
XDCPLQCYKINKST-UHFFFAOYSA-N |
正規SMILES |
CC(CCOC(=O)C1=NC2=CC=CC=C2N=C1C(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentafluoro[1,1'-oxybis[ethane]]phosphorus](/img/structure/B13753505.png)
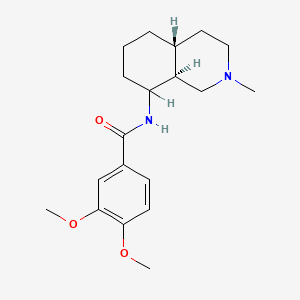

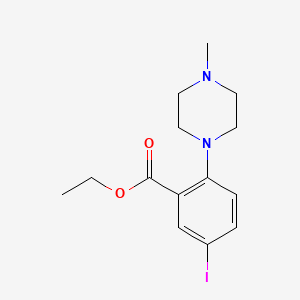

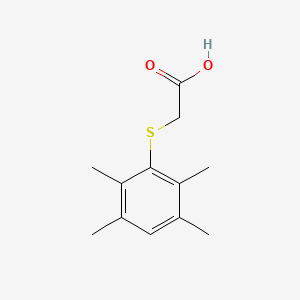
![2-[(2,4-Dinitrophenyl)selanyl]ethan-1-ol](/img/structure/B13753530.png)
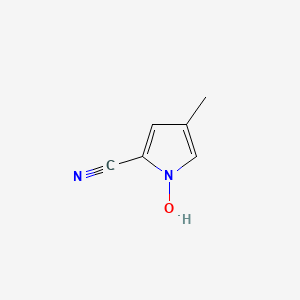
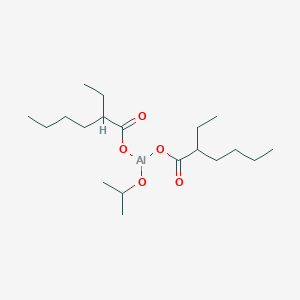

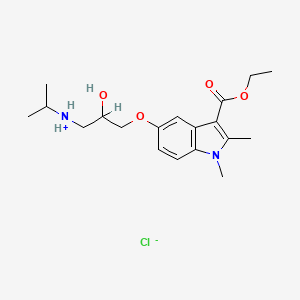
![2,8,10-Trioxa-5-azadodecanoic acid, 5-[3-(acetylamino)-4-[(5-nitro-2-thiazolyl)azo]phenyl]-9-oxo-, ethyl ester](/img/structure/B13753557.png)

